

Validating LRRK2-IN-13 Target Engagement in Animal Models: A Comparative Guide

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Compound of Interest		
Compound Name:	LRRK2-IN-13	
Cat. No.:	B12367168	Get Quote

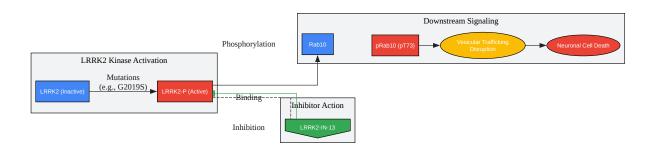
For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that increase its kinase activity are a significant genetic driver of Parkinson's disease. This has propelled the development of LRRK2 kinase inhibitors as a promising therapeutic strategy. Validating the in vivo efficacy and target engagement of these inhibitors is a critical step in their preclinical development. This guide provides a comparative analysis of **LRRK2-IN-13** and other key LRRK2 inhibitors, offering supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

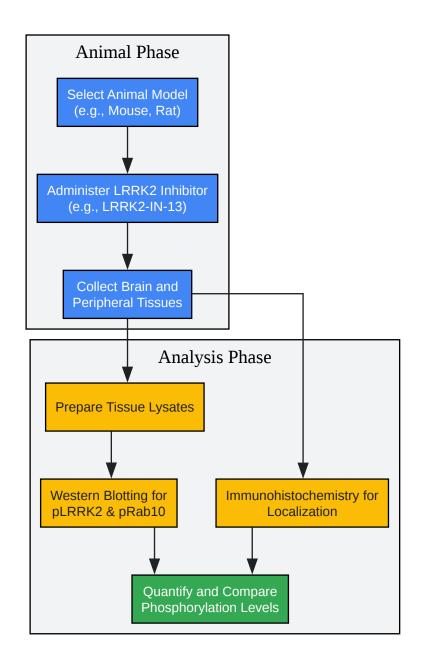
LRRK2 Signaling Pathway and Inhibition

Mutations in LRRK2 lead to its hyperactivation, a key event in the pathogenesis of Parkinson's disease. Activated LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a primary substrate. The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) is a critical biomarker for LRRK2 pathway engagement. This phosphorylation event is thought to disrupt vesicular trafficking and lysosomal function, contributing to neuronal cell death. LRRK2 inhibitors, such as LRRK2-IN-13, act by binding to the kinase domain of LRRK2, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. A common biomarker for target engagement of LRRK2 inhibitors is the reduction of LRRK2 phosphorylation at serine 935 (pS935-LRRK2).









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